Stannane, iodotrimethyl-
Description
Historical Context of Organotin Iodide Research
The field of organotin chemistry dates back to the mid-19th century. researchgate.net One of the earliest discoveries in this area was an organotin iodide, diethyltin (B15495199) diiodide, which was synthesized by Edward Frankland in 1849. wikipedia.org This was preceded by Carl Löwig's preparation of diethyltin in 1852 by reacting a sodium-tin alloy with ethyl iodide. researchgate.netacs.org In the subsequent years, particularly following the discovery of Grignard reagents, the synthesis of a considerable number of alkyl and aryl organotin compounds was reported, which greatly expanded the field. wikipedia.orgresearchgate.net
The early research laid the groundwork for understanding the fundamental properties and reactivity of the tin-carbon bond. Organotin halides, including iodides, became crucial starting materials for the synthesis of other organotin derivatives. wikipedia.org For instance, the reaction of tetraorganotin compounds with halogens or the direct alkylation of tin tetrachloride were developed as key synthetic routes. researchgate.netscielo.br These historical developments established the framework within which specific compounds like iodotrimethylstannane would later be synthesized and studied.
| Year | Researcher | Discovery |
| 1849 | Edward Frankland | Synthesized the first organotin compound, diethyltin diiodide. wikipedia.org |
| 1852 | Carl Löwig | Prepared diethyltin using a sodium-tin alloy and ethyl iodide. researchgate.netacs.org |
| Early 1900s | Various | Rapid growth in the synthesis of organotin compounds following the discovery of Grignard reagents. wikipedia.org |
Significance within Contemporary Organometallic Synthesis
Iodotrimethylstannane is a valuable reagent in modern organometallic and organic synthesis. It is often used as a precursor for creating more complex molecules. ontosight.ai A common method for its synthesis involves the reaction of trimethyltin (B158744) chloride with sodium iodide. ontosight.ai
The compound's significance lies in its reactivity. The tin-iodine bond can be cleaved, and the trimethylstannyl group ((CH₃)₃Sn) can be transferred to other molecules. This makes it a useful reagent in various coupling reactions and as a source of the trimethylstannyl cation or radical. cdnsciencepub.com For instance, research has shown that UV irradiation of iodotrimethylstannane can lead to the cleavage of the Sn-I bond, forming either radical species, (CH₃)₃Sn• and •I, or ionic species, (CH₃)₃Sn⁺ and I⁻, depending on the wavelength of the light used. cdnsciencepub.comacs.org
This controlled bond cleavage is the subject of detailed photochemical studies, which use advanced computational methods like CASSCF and MS-CASPT2 to investigate the electronic excited states and deactivation pathways. cdnsciencepub.comresearchgate.net Such fundamental research provides insights into the mechanisms of photochemical reactions involving organometallic compounds. Furthermore, iodotrimethylstannane is employed in the synthesis of other specialized organometallic compounds and has been studied for its interactions with various materials, such as porous glass. dtic.mil
Properties of Iodotrimethylstannane
| Property | Value |
| Chemical Formula | (CH₃)₃SnI or C₃H₉ISn ontosight.ai |
| Molecular Weight | 290.79 g/mol |
| Appearance | Colorless liquid or solid |
| Melting Point | 3.5 °C |
| Boiling Point | 164-166 °C |
Structure
2D Structure
Properties
IUPAC Name |
iodo(trimethyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.HI.Sn/h3*1H3;1H;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRPNCOKLIMKBN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ISn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50230895 | |
| Record name | Stannane, iodotrimethyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
290.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811-73-4 | |
| Record name | Iodotrimethylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=811-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Iodotrimethylstannane | |
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| Record name | Iodotrimethylstannane | |
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| Record name | Stannane, iodotrimethyl- | |
| Source | EPA DSSTox | |
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| Record name | Iodotrimethylstannane | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Chemical Transformations of Iodotrimethylstannane
Established Synthetic Pathways for Organotin Halides
The classical routes to organotin halides, including iodotrimethylstannane, are well-documented and widely practiced. These methods typically involve the formation of tetraorganotin precursors followed by selective cleavage of a tin-carbon bond or halogen exchange reactions.
Grignard Reagent-Based Synthesis
A cornerstone in the synthesis of organotin compounds is the use of Grignard reagents. organic-chemistry.org This approach is one of the most widely used for creating tin-carbon bonds. uu.nl The synthesis of tetramethyltin (B1198279), the direct precursor to iodotrimethylstannane, is typically achieved by reacting tin tetrachloride (SnCl₄) with a methyl Grignard reagent, such as methylmagnesium iodide or methylmagnesium bromide. wikipedia.orgmasterorganicchemistry.com The reaction is generally performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com
This method produces the tetraalkyltin compound, which does not have a halogen directly bonded to the tin atom. uu.nl To obtain the desired iodotrimethylstannane, the tetramethyltin must undergo a subsequent chemical transformation, as detailed in the following section. The formation of the Grignard reagent itself is a reaction between magnesium metal and an alkyl halide. masterorganicchemistry.com For this process to initiate efficiently, the magnesium surface may need activation, which can be accomplished using a small amount of iodine or by mechanically breaking up the magnesium turnings to expose a fresh, unoxidized surface. masterorganicchemistry.com
Redistribution Reactions (Kocheshkov Comproportionation)
The Kocheshkov redistribution (or comproportionation) reaction is a fundamental method for preparing organotin halides from tetraorganotin compounds. uu.nlwikipedia.org This reaction involves redistributing organic and halide substituents between two tin centers. To synthesize trimethyltin (B158744) halides, tetramethyltin is reacted with tin tetrachloride at elevated temperatures (100–200 °C). wikipedia.org
The reaction to form the chloride analogue is: 3 (CH₃)₄Sn + SnCl₄ → 4 (CH₃)₃SnCl
This produces chlorotrimethylstannane, which can then be converted to iodotrimethylstannane via halogen exchange. wikipedia.org
A more direct route to iodotrimethylstannane involves the cleavage of a single methyl group from tetramethyltin using elemental iodine. guidechem.com This reaction provides a direct synthesis of the target compound without requiring a tin tetrahalide reactant. The reaction is typically performed by treating tetramethyltin with one equivalent of iodine.
** (CH₃)₄Sn + I₂ → (CH₃)₃SnI + CH₃I **
This selective cleavage of one tin-carbon bond is a high-yield method for producing iodotrimethylstannane directly from its tetraalkyl precursor.
Table 1: Comparison of Key Synthetic Pathways to Iodotrimethylstannane and its Precursors
| Method | Reactants | Product(s) | Key Features |
|---|---|---|---|
| Grignard Synthesis | Tin Tetrachloride (SnCl₄), Methylmagnesium Bromide (CH₃MgBr) | Tetramethyltin ((CH₃)₄Sn) | Forms the precursor for subsequent reactions. wikipedia.org |
| Kocheshkov Reaction (Halide) | Tetramethyltin ((CH₃)₄Sn), Tin Tetrachloride (SnCl₄) | Chlorotrimethylstannane ((CH₃)₃SnCl) | High-temperature redistribution reaction. wikipedia.org |
| Kocheshkov Reaction (Iodine) | Tetramethyltin ((CH₃)₄Sn), Iodine (I₂) | Iodotrimethylstannane ((CH₃)₃SnI) | Direct synthesis via Sn-C bond cleavage. guidechem.com |
| Halogen Exchange | Chlorotrimethylstannane ((CH₃)₃SnCl), Sodium Iodide (NaI) | Iodotrimethylstannane ((CH₃)₃SnI) | A common method for converting between halides. |
Halogen Exchange Reactions
Halogen exchange provides a simple and efficient route to iodotrimethylstannane if other trimethyltin halides, such as chlorotrimethylstannane, are readily available. msu.edu This method is based on the differential solubility of sodium halides in acetone (B3395972) (Finkelstein reaction). By treating a solution of chlorotrimethylstannane in acetone with sodium iodide, the less soluble sodium chloride precipitates out of the solution, driving the equilibrium towards the formation of iodotrimethylstannane.
The reaction is as follows: (CH₃)₃SnCl + NaI → (CH₃)₃SnI + NaCl (s)
This straightforward procedure is often preferred for its mild conditions and high conversion rates, making it a practical choice for laboratory-scale synthesis.
Advanced and Specialized Synthesis Approaches
Synthesis of Functionalized Organotin Iodides
The synthesis of organotin compounds is not limited to simple alkyl groups. Advanced methodologies allow for the creation of highly functionalized organotin reagents, which can subsequently be converted to their iodide forms. Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are powerful tools for forming carbon-carbon bonds using organotin reagents. scispace.com The same principles can be applied to synthesize complex organostannanes that contain aryl, vinyl, or other functional groups. researchgate.netmdpi.com
For example, a functionalized aryltrimethylstannane can be synthesized via the reaction of hexamethylditin with a functionalized aryl halide in the presence of a palladium catalyst. The resulting functionalized trimethylstannane (B102407) can then undergo iodinolysis, where a tin-aryl bond is cleaved by iodine to yield the corresponding functionalized organotin iodide. This approach allows for the introduction of a wide array of chemical functionalities into the organotin framework, expanding their utility in complex organic synthesis.
One-Pot Procedures for Organotin Compounds
In the context of iodotrimethylstannane, a conceptual one-pot procedure could involve the initial in situ formation of a Grignard reagent, followed by its reaction with a tin halide. Instead of isolating the resulting tetraalkyltin or mixed organotin halide species, a redistribution agent like iodine could be added directly to the same reaction vessel to yield the final iodotrimethylstannane product. Such sequential one-pot syntheses, sometimes called telescoping syntheses, significantly streamline the manufacturing process and have been successfully applied to generate complex molecules. wikipedia.orgrsc.org This strategy is particularly valuable in producing organometallic reagents where intermediates may be sensitive or difficult to isolate.
Photostimulated Synthesis of Organostannanes
The photochemistry of iodotrimethylstannane, (CH₃)₃SnI, provides a pathway for the synthesis of other organostannane compounds through photoinduced reactions. The process is initiated by the absorption of light, which leads to the excitation of the molecule and subsequent chemical change.
Detailed research findings indicate that the photochemistry of (CH₃)₃SnI begins from the ligand-to-metal charge-transfer (LMCT) state upon light absorption. nih.gov This excitation leads to the dominant reaction pathway of homolytic cleavage of the carbon-iodine (Sn-I) bond, generating a trimethylstannyl radical ((CH₃)₃Sn•) and an iodine radical (I•). nih.gov The subsequent fate of these radical species is highly dependent on the reaction medium.
In non-polar solvents like hexane, the primary products are hexamethyldistannane (B1337061), ((CH₃)₃Sn)₂, and molecular iodine (I₂), formed by the coupling of the respective radicals. nih.gov When the reaction is carried out with iodotrimethylstannane adsorbed onto a porous glass surface, the product distribution becomes more complex. In addition to the radical coupling products, a fraction of the radical pairs undergoes electron transfer, leading to the formation of the triiodide ion (I₃⁻) and a surface-bound trimethyltin species. nih.gov
In polar, coordinating solvents such as ethanol (B145695), iodotrimethylstannane first forms a five-coordinate adduct. nih.gov Photochemical excitation of this adduct still results in the homolytic cleavage of the Sn-I bond. However, the subsequent reactions in this medium lead to the formation of an ion pair, [(CH₃)₃Sn⁺, I₃⁻], as the primary detectable product. nih.gov
Table 1: Products of Iodotrimethylstannane Photolysis in Various Media
| Medium | Reactant State | Key Products | Citation |
|---|---|---|---|
| Hexane | Tetrahedral (CH₃)₃SnI | Hexamethyldistannane ((CH₃)₃Sn)₂, Iodine (I₂) | nih.gov |
| Porous Glass | Five-coordinate adduct | ((CH₃)₃Sn)₂, I₂, Triiodide (I₃⁻), Surface-bound (CH₃)₃Sn-OSi | nih.gov |
| Ethanol | Five-coordinate adduct | Triiodide (I₃⁻) as part of an ion pair | nih.gov |
Catalytic Methodologies in Organotin Iodide Synthesis
Catalytic methods are crucial for the efficient and selective synthesis of organotin halides, including iodotrimethylstannane. Two primary strategies are the redistribution reaction and the direct synthesis from metallic tin.
The Kocheshkov redistribution reaction is a fundamental method for preparing triorganotin halides. This reaction involves the comproportionation of a tetraorganotin compound with a tin(IV) halide. wikipedia.orgwikipedia.org For the synthesis of trimethyltin halides, tetramethyltin is reacted with a tin(IV) halide. For instance, reacting tetramethyltin with tin(IV) chloride produces trimethyltin chloride. wikipedia.org A similar principle applies to the synthesis of iodotrimethylstannane, typically by reacting tetramethyltin with tin(IV) iodide. wikipedia.orgwikipedia.org
Reaction Scheme: 3 (CH₃)₄Sn + SnI₄ → 4 (CH₃)₃SnI
Direct synthesis involves the reaction of an alkyl halide with metallic tin. wikipedia.org This was the first method used to prepare an organotin compound. uu.nl The reactivity of the alkyl halide is key, with the order being I > Br > Cl. uu.nl While alkyl iodides can react at relatively low temperatures, the process often requires catalysts to achieve high yields and selectivity. uu.nlresearchgate.net
Various catalytic systems have been developed to promote this direct reaction. These include the use of metal halides, often in combination with oxygenated solvents or organic bases. researchgate.net For example, combinations of lithium halides or cuprous iodide with solvents like hexamethylphosphoric triamide (HMPA) have been shown to be effective. researchgate.net The presence of an alcohol corresponding to the alkyl iodide can also be beneficial. google.com Another effective system involves using an organic base, such as triethylamine, in the presence of iodine to catalyze the reaction between an alkyl chloride and metallic tin. thieme-connect.de
Table 2: Catalytic Systems for Direct Synthesis of Organotin Halides
| Catalyst System | Reactants | Product Type | Citation |
|---|---|---|---|
| Metal Halides & Oxygenated Solvents | Alkyl Iodide, Metallic Tin | Dialkyltin Diiodide | researchgate.net |
| Crown Ether & Potassium Iodide | Alkyl Halide, Metallic Tin | Dialkyltin Dihalide | researchgate.net |
| Copper(I) Iodide & HMPA | Organic Halide, Metallic Tin | Diorganotin Dihalide (HMPA complex) | researchgate.netthieme-connect.de |
| Organic Base & Iodine | Alkyl Chloride, Metallic Tin | Dialkyltin Dichloride / Trialkyltin Chloride | thieme-connect.de |
| Zinc Dust & Butanol | Butyl Iodide, Metallic Tin | Tributyliodostannane | thieme-connect.de |
Preparation of Hypercoordinated Organostannanes
Iodotrimethylstannane is a valuable precursor for the synthesis of hypercoordinated organostannanes. Hypercoordinated compounds are species in which the tin atom has a coordination number greater than four. This phenomenon is particularly common for organotin compounds bearing electronegative substituents, such as the iodide in iodotrimethylstannane, which increases the Lewis acidity of the tin center. wikipedia.orgmdpi.com
One major route to hypercoordinated organostannanes involves the reaction of an organotin halide with a Lewis base. Iodotrimethylstannane readily forms adducts with good Lewis bases. wikipedia.org For example, it has been shown to form five-coordinate adducts with alcohols like ethanol and with silanol (B1196071) groups on the surface of porous glass. nih.gov
A more general synthetic method involves the reaction of an organotin halide with a chelating ligand. This is often achieved by reacting a lithiated organic species containing a donor atom (like nitrogen or oxygen) with the organotin halide. mdpi.com The synthesis of κ²-C,N-chelating oxazoline (B21484) organotins demonstrates this principle, where a lithiated oxazoline is reacted with a triorganotin halide. mdpi.com This general methodology allows for the formation of stable five-coordinate tin centers with a distorted trigonal bipyramidal geometry. wikipedia.orgmdpi.com The intramolecular Sn-N or Sn-O bond that results in hypercoordination can be effectively studied using multinuclear NMR spectroscopy, including ¹¹⁷Sn NMR. mdpi.com
Structural studies on related compounds show that triorganotin iodides can form heptacoordinate and hexacoordinate structures when complexed with appropriate multidentate ligands, such as those containing phosphine (B1218219) donors. researchgate.net
Table 3: Examples of Ligands for Hypercoordination with Organotin Halides
| Ligand Type | Example Ligand/Functional Group | Resulting Coordination | Citation |
|---|---|---|---|
| Simple Lewis Base | Ethanol, Pyridine, Bipyridine | 5-coordinate | nih.govwikipedia.org |
| Chelating Ligand | 2-(Dimethylaminomethyl)phenyl | 5-coordinate (κ²-C,N) | mdpi.com |
| Chelating Ligand | 2-(2'-Oxazolinyl)phenyl | 5-coordinate (κ²-C,N) | mdpi.com |
| Multidentate Ligand | Tris[o-(diphenylphosphino)phenyl] | 7-coordinate | researchgate.net |
Mechanistic Elucidation of Reactions Involving Iodotrimethylstannane
Radical Reaction Mechanisms
Radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. lumenlearning.com
Homolytic Cleavage of Tin–Iodine Bonds
The initiation of radical reactions involving iodotrimethylstannane often begins with the homolytic cleavage of the tin-iodine (Sn-I) bond. This process, where the two electrons in the bond are distributed equally between the two resulting fragments, can be induced by thermal or photochemical means. utexas.edu UV irradiation of iodotrimethylstannane leads to the photoinduced homolytic cleavage of the Sn-I bond. researchgate.netresearchgate.net Specifically, absorption of UV light can excite the molecule, leading to the breaking of the bond and the formation of a trimethylstannyl radical ((CH₃)₃Sn•) and an iodine radical (I•). researchgate.net Computational studies have shown that irradiation at around 250 nm specifically promotes this homolytic cleavage, while irradiation at a higher energy of 175 nm tends to favor heterolytic cleavage, forming ionic species. researchgate.net
The bond dissociation energy of the Sn-I bond is a critical factor in this process. The relatively weak nature of this bond, compared to other bonds within the molecule, makes it susceptible to cleavage under energetic conditions. utexas.edu
Hydrogen Abstraction Processes
Once formed, the trimethylstannyl radical is a reactive species that can participate in subsequent propagation steps. lumenlearning.com One common pathway is hydrogen abstraction, where the radical removes a hydrogen atom from another molecule, resulting in the formation of trimethylstannane (B102407) ((CH₃)₃SnH) and a new radical. wikipedia.org This process is a key step in many radical chain reactions. lumenlearning.com
The general equation for hydrogen abstraction by a trimethylstannyl radical from a substrate (R-H) is: (CH₃)₃Sn• + R-H → (CH₃)₃SnH + R•
The facility of this reaction depends on the strength of the R-H bond being broken. The trimethylstannyl radical will more readily abstract a hydrogen atom from a position that results in a more stable radical (R•). utexas.edu
SRN1 Mechanism in Reactions with Trimethylstannyl Anions
The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism is a chain reaction that involves radical and radical anion intermediates. rsc.org It is a prominent pathway for the reaction of trimethylstannyl anions ((CH₃)₃Sn⁻) with various substrates, particularly vinyl and aryl halides. acs.orgmdpi.comresearchgate.net
The key steps in the SRN1 mechanism are:
Initiation: An electron is transferred from the trimethylstannyl anion to the substrate (e.g., an aryl halide, ArX), forming a radical anion of the substrate (ArX•⁻). rsc.org This step can sometimes be initiated by light (photostimulation). acs.orgmdpi.com
Propagation:
The substrate radical anion fragments to produce an aryl radical (Ar•) and a halide anion (X⁻). rsc.org
The aryl radical then reacts with another trimethylstannyl anion to form a new radical anion, [ArSn(CH₃)₃]•⁻. researchgate.net
This new radical anion transfers an electron to another molecule of the substrate (ArX), regenerating the substrate radical anion (ArX•⁻) and forming the final product, an aryltrialkylstannane (ArSn(CH₃)₃). This step propagates the chain. mdpi.com
Reactions proceeding via the SRN1 mechanism are often characterized by their sensitivity to radical and radical anion traps, which can inhibit the reaction. acs.org These reactions provide a valuable synthetic route to organostannanes under milder conditions than traditional methods. acs.org
Table 1: Examples of SRN1 Reactions with Trimethylstannyl Anions
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| (Z)-1-chloro-1,2-diphenylethene | Dark | trimethyl((Z)-1,2-diphenylvinyl)stannane | 87% | acs.org |
| Methyl 2,5-dichlorobenzoate | Photostimulation | Methyl 2,5-bis(trimethylstannyl)benzoate | - | rsc.org |
| Methyl 3-chlorobenzoate | Photostimulation | Methyl 3-(trimethylstannyl)benzoate | 35% | rsc.org |
| Aryl diethylphosphates | Photostimulation | Aryl trimethylstannanes | High | mdpi.com |
Ionic and Concerted Reaction Mechanisms
In contrast to radical reactions, ionic mechanisms involve charged intermediates, while concerted reactions proceed in a single step without any intermediates. wikipedia.org
SE' Mechanism in Organostannane Additions
The SE' (Substitution Electrophilic, allylic rearrangement) mechanism is relevant to the addition of allylstannanes to electrophiles like aldehydes. wikipedia.org While iodotrimethylstannane itself is not an allylstannane, the principles of related organostannane reactions are informative. In these reactions, the addition often occurs with an allylic shift. This is a concerted process where the cleavage of the tin-carbon bond and the formation of the new carbon-carbon bond at the γ-position of the allyl group happen simultaneously. wikipedia.org The reaction proceeds through a cyclic transition state, especially in thermal additions, where the tin atom helps to organize the reactants. wikipedia.org
Nucleophilic Attack Pathways
Iodotrimethylstannane can be susceptible to nucleophilic attack. The tin atom in iodotrimethylstannane is electrophilic due to the electronegativity of the iodine and methyl groups. A nucleophile (Nu⁻) can attack the tin center, leading to the displacement of the iodide ion.
(CH₃)₃SnI + Nu⁻ → (CH₃)₃SnNu + I⁻
This type of reaction is a form of nucleophilic substitution at the tin atom. The feasibility and rate of such a reaction would depend on the strength of the nucleophile and the reaction conditions. For instance, the reaction of ammonia (B1221849) (a nucleophile) on certain metal-oxo species has been shown to proceed via a non-radical nucleophilic attack. nih.gov While this is a different system, it illustrates the general principle of nucleophilic attack as a mechanistic pathway.
Transmetalation Processes
Transmetalation, a fundamental reaction in organometallic chemistry, involves the transfer of an organic group from one metal to another. Iodotrimethylstannane is a versatile reagent and product in several such processes, which are crucial for forming new carbon-carbon and carbon-heteroatom bonds.
Tin-lithium exchange is a robust and widely utilized method for the generation of organolithium reagents, which are potent carbanionic species. umich.eduarkat-usa.org This process typically involves the reaction of an organostannane with an organolithium reagent, establishing an equilibrium that favors the formation of the more stable organolithium compound. arkat-usa.org The rapidity of this exchange, even at very low temperatures (such as -100 °C), and the absence of reactive byproducts like alkyl halides make it a preferred method in many synthetic applications. umich.eduarkat-usa.org
While iodotrimethylstannane itself is not the primary substrate for generating carbanions via this pathway, it plays a crucial ancillary role. It is frequently employed as an electrophilic trap for organolithium or Grignard reagents to synthesize the requisite organostannane precursors. nih.gov The resulting trimethylstannyl compounds can then undergo tin-lithium exchange with reagents like n-butyllithium to generate a new, often more functionalized, organolithium species. arkat-usa.org
The general mechanism for tin-lithium exchange is believed to proceed through an "ate-complex" intermediate. wikipedia.org The equilibrium of the reaction is dictated by the relative stability of the carbanions involved; for instance, reacting an alkyllithium with a vinyl- or arylstannane effectively proceeds to the corresponding vinyllithium (B1195746) or aryllithium. umich.edu
| Reactant 1 | Reactant 2 | Primary Product | Significance in Carbanion Generation |
| Organolithium (R-Li) | Iodotrimethylstannane (Me₃SnI) | Organostannane (R-SnMe₃) | Synthesis of precursor for subsequent tin-lithium exchange. nih.gov |
| Organostannane (R-SnMe₃) | n-Butyllithium (n-BuLi) | Organolithium (R-Li) | Generation of a new carbanionic species for further reactions. arkat-usa.org |
Virtually all tin-lithium exchange reactions occur with the retention of configuration at the carbon atom bonded to the metal. nih.gov This stereochemical outcome is a significant advantage in asymmetric synthesis, allowing for the preparation of enantiopure, configurationally stable organolithium compounds from enantiopure organostannanes. nih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, a discovery recognized with the 2010 Nobel Prize in Chemistry. libretexts.orgnobelprize.org In reactions like the Stille coupling, an organostannane (R-SnR'₃) is coupled with an organic halide (R''-X) in the presence of a palladium(0) catalyst. libretexts.org Iodotrimethylstannane is often a byproduct in these reactions, specifically from the formation of the organostannane reagent, and its presence can influence the reaction.
The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: nih.govnih.gov
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R''-X) to form a palladium(II) intermediate (R''-Pd-X). nobelprize.orgwikipedia.org
Transmetalation: The organic group (R) from the organostannane is transferred to the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) species (R''-Pd-R). libretexts.orgnobelprize.org The halide from the palladium complex is transferred to the tin, forming a trialkyltin halide, such as iodotrimethylstannane if the starting organostannane was, for example, R-SnMe₃ and the organic halide was an iodide.
Reductive Elimination: The diorganopalladium(II) complex eliminates the coupled product (R-R''), regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. libretexts.orgwikipedia.org
The transmetalation step is often the most complex and can be rate-determining. nih.gov The exact mechanism of transmetalation can vary depending on the specific reactants, ligands, and reaction conditions. nih.govnih.gov For organotin reagents, the process involves the transfer of an organic group from the tin atom to the palladium center. libretexts.org The removal of the resulting trialkyltin iodide byproduct from the final product mixture is a common practical challenge in Stille couplings. A standard method involves quenching the reaction with an aqueous solution of potassium fluoride (B91410), which precipitates the tin as insoluble trimethyltin (B158744) fluoride. thieme-connect.de
| Catalytic Step | Description | Role/Fate of Trimethylstannyl Group |
| Oxidative Addition | Pd(0) inserts into the R-X bond. | Not directly involved. |
| Transmetalation | Transfer of an organic group from tin to palladium. nobelprize.org | A trimethylstannyl halide (e.g., Me₃SnI) is formed as a byproduct. libretexts.org |
| Reductive Elimination | The two organic groups are coupled and leave the palladium center. | Not directly involved. |
Halogen-metal exchange is a fundamental reaction in organometallic chemistry used to prepare organometallic compounds from organic halides. wikipedia.org This reaction typically involves an organometallic reagent (R-M) reacting with an organic halide (R'-X) to produce a new organometallic species (R'-M) and an organic halide (R-X). wikipedia.org The exchange is generally rapid and kinetically controlled, with the rate following the trend I > Br > Cl for the halogen. wikipedia.org
Iodotrimethylstannane can participate in halogen-metal exchange reactions. For instance, its reaction with an organolithium compound can lead to an exchange. The mechanism of lithium-halogen exchange is complex and can be influenced by the solvent and the nature of the organic groups. stackexchange.com Two primary mechanisms have been proposed: wikipedia.org
Nucleophilic Attack: This pathway involves the formation of a reversible "ate-complex" intermediate. wikipedia.org The carbanion of the organolithium reagent attacks the halogen atom of the other molecule. In the context of iodotrimethylstannane, the organolithium would attack the iodine atom.
Single Electron Transfer (SET): This mechanism involves the generation of radical intermediates and has been detected in reactions involving certain alkyl lithiums and alkyl halides. wikipedia.org
The reaction between an organolithium reagent (R-Li) and iodotrimethylstannane (Me₃Sn-I) can be viewed as a halogen-metal exchange, where the lithium and the trimethylstannyl group exchange partners. However, it is more often considered a nucleophilic attack of the carbanion on the electrophilic iodine atom, yielding an organic iodide (R-I) and trimethylstannyl lithium (Me₃SnLi). This process, known as iododestannylation, is synthetically useful for converting organostannanes into organic iodides. thieme-connect.de
| Reactant 1 | Reactant 2 | Products | Mechanistic Pathway |
| Organolithium (R-Li) | Iodotrimethylstannane (Me₃SnI) | Organic Iodide (R-I) + Trimethylstannyl Lithium (Me₃SnLi) | Nucleophilic attack on iodine or ate-complex formation. wikipedia.orgstackexchange.com |
| Organostannane (R-SnMe₃) | Butyllithium (BuLi) | Organolithium (R-Li) + Tetrabutyltin (Bu₄Sn) | Tin-lithium exchange (a type of metal-metal exchange). umich.eduarkat-usa.org |
Catalytic and Stoichiometric Applications of Iodotrimethylstannane in Organic Synthesis
Role in Carbon-Carbon Bond Formation
Iodotrimethylstannane serves as a versatile reagent in the construction of carbon-carbon bonds, a fundamental operation in the synthesis of complex organic molecules. Its applications span from palladium-catalyzed cross-coupling reactions to nucleophilic additions to polarized double bonds.
Stille Cross-Coupling Reactions
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide. wikipedia.org While a wide variety of organostannanes can be employed, those derived from iodotrimethylstannane play a crucial role in these transformations. The general catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org
The reaction is initiated by the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by the transmetalation step, where the organic group from the organostannane is transferred to the palladium center, displacing the halide. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.org
Achieving high levels of stereocontrol is a critical aspect of modern organic synthesis. In the context of Stille cross-coupling reactions, the stereochemical outcome can be influenced by several factors, including the nature of the substrate, the ligands on the palladium catalyst, and the specific organostannane reagent used.
While specific studies focusing solely on iodotrimethylstannane's direct influence on stereocontrol are not extensively detailed in general literature, the principles of stereoretention are well-established for Stille couplings. For instance, the coupling of vinyl halides often proceeds with retention of the alkene geometry. wikipedia.org More sophisticated approaches to achieve high diastereoselectivity involve the use of chiral auxiliaries on the substrates or chiral ligands on the palladium catalyst.
In a broader context of organostannane chemistry, significant advancements have been made in stereoretentive cross-couplings. For example, the use of secondary alkyl azastannatranes, which can be conceptually linked to the reactivity of functionalized stannanes, has been shown to proceed with complete retention of absolute configuration in the coupling with various aryl electrophiles. nih.gov These studies highlight the potential for achieving high fidelity in the transfer of chiral information from the organostannane to the final product. The choice of ligand on the palladium catalyst is paramount in preventing side reactions like β-hydride elimination, which can lead to isomerization and loss of stereochemical integrity. nih.gov
Table 1: Examples of Stereoretentive Stille Cross-Coupling Reactions
| Organostannane Type | Electrophile | Catalyst/Ligand | Stereochemical Outcome |
| Optically Active Secondary Alkyl Azastannatrane | Aryl Bromide | Pd(dba)₂ / JackiePhos | Complete Retention of Configuration nih.gov |
| Vinylstannane | Vinyl Iodide | Pd(PPh₃)₄ | Retention of Alkene Geometry wikipedia.org |
The choice of palladium catalyst and its associated ligands has a profound impact on the efficiency and mechanism of the Stille coupling. The ligands modulate the electronic and steric properties of the palladium center, thereby influencing the rates of the individual steps in the catalytic cycle. harvard.edu
Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to accelerate the oxidative addition step and to stabilize the active palladium(0) species. harvard.edu For instance, bulky, electron-deficient biarylphosphine ligands like JackiePhos have proven effective in promoting the cross-coupling of challenging secondary alkyltin nucleophiles by facilitating the rate-limiting transmetalation step while still enabling rapid reductive elimination. nih.gov
Additives can also play a crucial role in the Stille reaction. Copper(I) salts, such as copper(I) iodide (CuI), are known to significantly accelerate the reaction rate. This rate enhancement is attributed to the ability of CuI to act as a scavenger for free ligands that might otherwise inhibit the transmetalation step. harvard.edu In some cases, fluoride (B91410) sources can also be added to form hypervalent tin species, which are believed to undergo transmetalation more rapidly. harvard.edu
The catalyst system can be generated from various palladium sources, including Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), or from Pd(II) precursors such as palladium(II) acetate (B1210297) (Pd(OAc)₂) which are reduced in situ. libretexts.org
Table 2: Common Catalysts and Ligands in Stille Coupling
| Palladium Source | Ligand | Typical Application |
| Pd(PPh₃)₄ | Triphenylphosphine | General purpose |
| Pd₂(dba)₃ | Various Phosphines (e.g., JackiePhos) | For challenging couplings, enhanced reactivity |
| Pd(OAc)₂ | Various Phosphines | In situ generation of active catalyst |
Organostannane Addition Reactions to Carbonyls and Imines
Iodotrimethylstannane can serve as a precursor to trimethylstannyl anions or other reactive tin species that can undergo nucleophilic addition to the electrophilic carbon of carbonyls (aldehydes and ketones) and imines. These reactions are valuable for the formation of new carbon-carbon bonds and the introduction of a hydroxyl or amino group, respectively.
The general mechanism involves the attack of the nucleophilic tin reagent on the carbonyl or imine carbon, leading to the formation of a tetrahedral intermediate. Subsequent workup, typically with an acid, protonates the oxygen or nitrogen to yield the corresponding alcohol or amine.
The addition of organometallic reagents to prochiral carbonyls and imines is a fundamental method for the creation of new stereocenters. The stereochemical outcome of these reactions can often be predicted and controlled, leading to the diastereoselective or enantioselective synthesis of chiral molecules.
The stereoselectivity of these additions is governed by the principles of facial selectivity, where the nucleophile preferentially attacks one of the two faces (Re or Si) of the trigonal planar carbonyl or imine. This selectivity can be influenced by the steric and electronic properties of the substrate and the reagent.
Stereocontrol in nucleophilic addition reactions can be broadly categorized into reagent control and substrate control.
Substrate control relies on the presence of a pre-existing chiral center in the aldehyde, ketone, or imine substrate. This existing stereocenter can direct the incoming nucleophile to one of the diastereotopic faces of the carbonyl or imine group. The Cram, Felkin-Anh, and chelation-controlled models are often used to predict the stereochemical outcome in such reactions. For example, in the addition to α-chiral aldehydes, the Felkin-Anh model generally predicts the major diastereomer formed by the nucleophile attacking the carbonyl carbon from the side opposite to the largest substituent.
Reagent control , on the other hand, utilizes a chiral organometallic reagent to induce stereoselectivity in the addition to an achiral or chiral substrate. This is often achieved by incorporating a chiral ligand into the organometallic reagent. While specific examples detailing the use of chiral derivatives of iodotrimethylstannane for this purpose are not as common as for other organometallics like those of boron or titanium, the underlying principles remain the same. The chiral environment of the reagent dictates the trajectory of the nucleophilic attack, leading to the preferential formation of one enantiomer or diastereomer.
In the context of imines, the use of chiral N-sulfinyl imines has been a particularly successful strategy for diastereoselective additions. The chiral sulfinyl group acts as a powerful stereodirecting group, effectively shielding one face of the C=N bond and leading to high levels of diastereoselectivity in the addition of various nucleophiles. dntb.gov.ua
Table 3: Principles of Stereocontrol in Nucleophilic Additions
| Control Element | Description | Key Models/Strategies |
| Substrate Control | A chiral center within the substrate directs the nucleophilic attack. | Cram's Rule, Felkin-Anh Model, Chelation Control |
| Reagent Control | A chiral reagent delivers the nucleophile in a stereoselective manner. | Use of chiral ligands on the organometallic reagent. |
C(sp3)-C(sp3) Bond Formation Methodologies
The formation of carbon-carbon bonds between two sp3-hybridized centers is a cornerstone of modern organic synthesis, enabling the construction of complex, three-dimensional molecular architectures. A vast array of methods, often relying on transition-metal-catalyzed cross-coupling of organometallic reagents with alkyl halides, has been developed to achieve this transformation. However, a review of the scientific literature indicates that iodotrimethylstannane is not a commonly employed reagent for facilitating C(sp3)-C(sp3) bond formation. Methodologies directly utilizing this compound for such purposes are not well-established in mainstream organic synthesis.
Halogen Exchange and Other Substitution Reactions
Iodotrimethylstannane is a potent reagent for substitution reactions, particularly those involving the exchange of a functional group for an iodide. The polarity and reactivity of the tin-iodine bond facilitate these transformations.
Iodotrimethylstannane participates in efficient halogen exchange with acyl chlorides, providing a convenient route to acyl iodides. This transformation is analogous to the Finkelstein reaction, where an equilibrium is driven by the formation of a more stable salt or a more volatile product. The reaction between an acyl chloride and iodotrimethylstannane yields the corresponding acyl iodide and chlorotrimethylstannane. Acyl iodides are highly reactive acylation agents, often generated in situ for subsequent reactions due to their limited stability. masterorganicchemistry.com
The reactivity of iodotrimethylstannane also extends to organometallic compounds containing silicon and germanium. It readily cleaves silicon-oxygen bonds in alkoxysilanes. For instance, the reaction of acetyl iodide, which can be formed from an acyl chloride and an iodide source, with alkyl(alkoxy)silanes results in cleavage of the Si-O bond to furnish alkyl iodides and silyl (B83357) acetates. researchgate.net Similarly, iodotrimethylstannane is expected to react with chlorosilanes and chlorogermanes via halogen exchange to produce iodosilanes and iodogermanes, respectively, alongside chlorotrimethylstannane.
| Substrate | Reagent | Product(s) | Reaction Type |
|---|---|---|---|
| Acyl Chloride (R-COCl) | Me3SnI | Acyl Iodide (R-COI) + Me3SnCl | Halogen Exchange |
| Alkoxysilane (R-OSiR'3) | Me3SnI | Alkyl Iodide (R-I) + Trimethylstannyl siloxide (Me3SnOSiR'3) | Si-O Bond Cleavage |
| Chlorosilane (R3SiCl) | Me3SnI | Iodosilane (R3SiI) + Me3SnCl | Halogen Exchange (Predicted) |
| Chlorogermane (R3GeCl) | Me3SnI | Iodogermane (R3GeI) + Me3SnCl | Halogen Exchange (Predicted) |
Directed C-H functionalization has emerged as a powerful strategy for the selective modification of organic molecules, streamlining synthetic routes by avoiding pre-functionalization steps. These reactions typically employ a directing group to position a transition-metal catalyst in proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. While various methods exist for directed C-H iodination, they predominantly rely on palladium, rhodium, or copper catalysts in conjunction with iodine-containing oxidants. nih.gov There is currently a lack of scientific literature describing the use of iodotrimethylstannane as a reagent for directed C-H halogenation reactions.
Triflate (trifluoromethanesulfonate) is an excellent leaving group, and its displacement by nucleophiles is a common transformation in organic synthesis. The conversion of alkyl and vinyl triflates to the corresponding halides is a valuable tool. These reactions are often mediated by halide salts, sometimes in the presence of a transition metal catalyst to facilitate the exchange. ucalgary.cawikipedia.org Despite the utility of this transformation, specific methodologies employing iodotrimethylstannane as the iodide source for the conversion of triflates to iodides are not widely reported in the chemical literature.
Reduction Reactions
In specific contexts, organotin halides can act as reducing agents, often in reactions that involve cleavage of a polar single bond.
The primary role of iodotrimethylstannane as a reducing agent is demonstrated in the reductive cleavage of ethers. Ethers are generally stable functional groups but can be cleaved under strongly acidic conditions or with specific Lewis acidic reagents. openstax.orgchemistrysteps.com Iodotrimethylstannane provides a moderately mild method for ether dealkylation.
The mechanism involves the coordination of the Lewis acidic tin atom to the ether oxygen, which activates the C-O bond and makes the adjacent carbon atom more electrophilic. This is followed by a nucleophilic attack of the iodide ion on one of the α-carbon atoms, proceeding via either an SN1 or SN2 pathway depending on the substrate. longdom.orgresearchgate.net For ethers with primary or methyl groups, the reaction follows an SN2 pathway, with the iodide attacking the less sterically hindered carbon. chemistrysteps.com For ethers with tertiary or other carbocation-stabilizing groups, an SN1 mechanism is more likely. chemistrysteps.comresearchgate.net The initial products are an alkyl iodide and a trimethylstannyl alkoxide, which upon aqueous workup yields an alcohol.
This method is analogous to the widely used cleavage of ethers by iodotrimethylsilane. The reaction provides a useful tool for deprotection strategies in the synthesis of complex molecules.
| Ether Substrate | Reaction Conditions | Products (after workup) | Mechanism Type |
|---|---|---|---|
| Ethyl Isopropyl Ether | Me3SnI | Isopropyl Alcohol + Ethyl Iodide | SN2 |
| Methyl tert-Butyl Ether | Me3SnI | Methanol + tert-Butyl Iodide | SN1 |
| Anisole (Methyl Phenyl Ether) | Me3SnI, heat | Phenol + Methyl Iodide | SN2 (on methyl group) |
| Tetrahydrofuran (B95107) (THF) | Me3SnI | 4-Iodobutanol | SN2 |
Investigation of Radical Reduction Pathways
The utility of organotin compounds, particularly tributyltin hydride, in mediating radical reduction reactions is well-established in organic synthesis. These reactions typically proceed via a radical chain mechanism involving initiation, propagation, and termination steps. While iodotrimethylstannane is not classically employed as a direct hydrogen donor in the same vein as tributyltin hydride, its role in radical pathways, particularly in the generation of radicals and as a component in reductive cyclizations, is an area of investigative interest.
The initiation of such radical processes can be achieved either thermally or photochemically. nih.gov For instance, the photochemical excitation of iodotrimethylstannane can induce homolytic cleavage of the tin-iodine bond, generating a trimethyltin (B158744) radical (Me₃Sn•) and an iodine radical (I•). wikipedia.org This provides a direct method for producing the key stannyl (B1234572) radical species necessary to initiate a chain reaction.
A typical radical reduction pathway initiated by a trimethyltin radical would involve the following propagation steps:
Halogen Abstraction : The highly reactive trimethyltin radical abstracts a halogen atom (X) from an organic halide (R-X) to form a stable trimethyltin halide and an organic radical (R•). This step is generally very efficient, especially for iodides and bromides.
Radical Quenching : The newly formed organic radical (R•) must then be "quenched" or reduced to the desired product (R-H). In classic reductions using tributyltin hydride, the hydride itself serves as the hydrogen atom donor. In a system where iodotrimethylstannane is the primary tin reagent, a suitable hydrogen donor would need to be present in the reaction mixture.
The investigation into these pathways often involves radical cyclization reactions, which serve as a mechanistic probe and a powerful synthetic tool. researchgate.netrsc.org In these reactions, an initially formed radical undergoes an intramolecular addition to a multiple bond, forming a cyclic radical intermediate. This intermediate is then trapped to yield the final cyclic product. The efficiency and stereoselectivity of these cyclizations can provide insight into the behavior of the radical intermediates. rsc.org
Below is a table summarizing the key steps in a hypothetical radical reduction/cyclization pathway involving iodotrimethylstannane.
| Step | Description | General Reaction |
|---|---|---|
| Initiation | Generation of trimethyltin radical, often via photochemical cleavage of Me₃Sn-I or reaction of an initiator (like AIBN) with a tin source. | Me₃Sn-I + hν → Me₃Sn• + I• |
| Propagation 1 (Abstraction) | The trimethyltin radical abstracts a halogen from the substrate to form an alkyl radical. | R-X + Me₃Sn• → R• + Me₃Sn-X |
| Propagation 2 (Cyclization - Optional) | The alkyl radical undergoes intramolecular cyclization. | R• → (cyclic)R• |
| Propagation 3 (Reduction) | The alkyl or cyclized radical abstracts a hydrogen atom from a hydrogen source (H-donor) to give the final product and regenerate a radical to continue the chain. | R• (or (cyclic)R•) + H-donor → R-H (or (cyclic)R-H) + donor• |
| Termination | Combination of any two radical species to form a stable, non-radical product. | R• + R• → R-R Me₃Sn• + R• → Me₃Sn-R Me₃Sn• + Me₃Sn• → Me₃Sn-SnMe₃ |
Generation of Reactive Intermediates
Precursors for Wittig Rearrangements
Iodotrimethylstannane plays a crucial role as a precursor in the generation of α-alkoxystannanes, which are key intermediates in the wikipedia.orgresearchgate.net-Wittig rearrangement, particularly in the variant known as the Wittig-Still rearrangement. This rearrangement allows for the conversion of α-alkoxystannanes into lithiated species that subsequently rearrange to form substituted alcohols.
The general strategy involves the synthesis of an α-alkoxystannane from an acetal (B89532) or ketal. Iodotrimethylstannane, in the presence of a Lewis acid, can facilitate the opening of a cyclic acetal or react with an acyclic acetal to install the trimethylstannyl group.
A representative transformation is the reaction of an acetal with iodotrimethylstannane. The Lewis acidic nature of the tin atom, or the presence of an external Lewis acid catalyst, activates the acetal, leading to the cleavage of a carbon-oxygen bond and subsequent attack by the iodide ion. The resulting intermediate can then be converted to the α-alkoxystannane.
Once the α-alkoxystannane is formed, it can be treated with an alkyllithium reagent (e.g., n-butyllithium) at low temperature. This initiates a transmetallation reaction, where the tin is replaced by lithium, generating a highly reactive α-alkoxyorganolithium intermediate. This intermediate is prone to undergo the wikipedia.orgresearchgate.net-Wittig rearrangement, which proceeds through a radical dissociation-recombination mechanism within a solvent cage. The migratory aptitude of the R group is related to the stability of the potential radical.
| Step | Description | General Reaction Scheme |
|---|---|---|
| 1. Precursor Synthesis | Synthesis of an α-alkoxystannane from an acetal using iodotrimethylstannane. | R¹CH(OR²)₂ + Me₃SnI → R¹CH(OR²)SnMe₃ + R²I |
| 2. Transmetallation | Reaction of the α-alkoxystannane with an alkyllithium reagent to form an α-alkoxyorganolithium intermediate. | R¹CH(OR²)SnMe₃ + n-BuLi → R¹CH(OR²)Li + n-BuSnMe₃ |
| 3. wikipedia.orgresearchgate.net-Wittig Rearrangement | The organolithium intermediate rearranges to form a lithium alkoxide. | R¹CH(OR²)Li → R¹R²CHOLi |
| 4. Workup | Protonation of the lithium alkoxide to yield the final alcohol product. | R¹R²CHOLi + H₂O → R¹R²CHOH + LiOH |
Insertion Reactions (e.g., Carbodiimide, N₂O, Phenylacetylene)
The term "insertion reaction" in the context of iodotrimethylstannane implies the direct insertion of a molecule into the tin-iodine bond. However, such reactions are not well-documented for iodotrimethylstannane with substrates like carbodiimides, nitrous oxide (N₂O), and phenylacetylene (B144264) under typical conditions. The reactivity of organotin halides with these molecules often proceeds through different pathways.
Carbodiimides : Carbodiimides (RN=C=NR) are known to react with various organometallic compounds. However, a simple insertion into the Sn-I bond of iodotrimethylstannane to form a product of the type Me₃Sn-N(R)-C(I)=NR is not a commonly reported transformation. The reaction of organotin compounds with carbodiimides is more complex and can be influenced by catalysts and the specific nature of the organotin reagent.
Nitrous Oxide (N₂O) : Nitrous oxide is a potent oxidizing agent and can serve as an oxygen atom transfer reagent in reactions with transition metal complexes. researchgate.net There is, however, a lack of evidence in the scientific literature for a direct insertion of N₂O into the tin-iodine bond of iodotrimethylstannane. Such a reaction would be thermodynamically challenging due to the high strength of the N≡N bond in N₂O.
Phenylacetylene : The reaction of organotin compounds with alkynes like phenylacetylene typically involves hydrostannylation, which is the addition of a tin-hydride bond across the triple bond. This is a well-established reaction for organotin hydrides, but not for organotin halides like iodotrimethylstannane. A direct insertion of the alkyne into the Sn-I bond is not a characteristic reaction.
The potential for these insertion reactions remains an area for further investigation. The table below summarizes the expected (but not experimentally established) products of such hypothetical insertion reactions.
| Substrate | Hypothetical Insertion Product | Status |
|---|---|---|
| Carbodiimide (RN=C=NR) | Me₃Sn-N(R)-C(I)=NR | Not a well-established reaction pathway. |
| Nitrous Oxide (N₂O) | Me₃Sn-O-N=NI | Not a known or expected reaction. |
| Phenylacetylene (PhC≡CH) | Me₃Sn-C(Ph)=C(H)I | Not a typical reaction; addition reactions are more common with other tin reagents. |
Advanced Spectroscopic and Structural Characterization of Iodotrimethylstannane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy of iodotrimethylstannane involves the analysis of several magnetically active nuclei, primarily ¹H, ¹³C, and ¹¹⁹Sn. Each nucleus provides a unique perspective on the molecular structure, with parameters such as chemical shift (δ) and scalar coupling constants (J) being highly sensitive to the chemical environment.
Proton NMR spectroscopy of iodotrimethylstannane is characterized by a single resonance corresponding to the nine equivalent protons of the three methyl groups. The chemical shift of these protons is influenced by the electronegativity of the iodine atom and the nature of the solvent. rsc.org The spectrum also displays satellite peaks arising from the coupling between the protons and the NMR-active tin isotopes, ¹¹⁷Sn and ¹¹⁹Sn. The two-bond coupling constant, denoted as ²J(¹¹⁹Sn-¹H), is a key parameter obtained from these spectra and typically falls in the range of 49–61 Hz for trimethyltin (B158744) compounds. rsc.org
The chemical shift and coupling constants are solvent-dependent. rsc.org For instance, in nonpolar solvents like benzene-d₆, the methyl proton resonance shifts upfield when the sample is diluted, a notable exception to the general downfield shift observed for many other organotin compounds upon dilution. rsc.org This solvent and concentration dependence underscores the importance of specifying these conditions when reporting NMR data.
| Solvent | Concentration | Chemical Shift (δ, ppm) | ²J(¹¹⁹Sn-¹H) (Hz) |
| Benzene-d₆ | 0.3–1.0 M | 0.44 | 58 |
| Benzene-d₆ | 4–10 mM | 0.38 | 58 |
| Toluene-d₈ | 0.3–1.0 M | 0.44 | 58 |
| Toluene-d₈ | 4–10 mM | 0.38 | 58 |
| Dichloromethane-d₂ | 0.3–1.0 M | 0.81 | 59 |
| Dichloromethane-d₂ | 4–10 mM | 0.83 | 59 |
| Chloroform-d₁ | 0.3–1.0 M | 0.84 | 59 |
| Chloroform-d₁ | 4–10 mM | 0.85 | 59 |
| Acetonitrile-d₃ | 0.3–1.0 M | 0.65 | 60 |
| Acetonitrile-d₃ | 4–10 mM | 0.66 | 60 |
| Tetrahydrofuran-d₈ | 0.3–1.0 M | 0.58 | 59 |
| Tetrahydrofuran-d₈ | 4–10 mM | 0.58 | 59 |
Data sourced from Dalton Transactions, 2015, 44, 15331-15341. rsc.org
In the ¹³C NMR spectrum of iodotrimethylstannane, a single signal is observed for the three equivalent methyl carbons. The chemical shift of this carbon is significantly influenced by the attached tin and iodine atoms. Similar to the proton NMR data, the ¹³C chemical shifts are dependent on solvent polarity, generally shifting farther downfield with increasing polarity. rsc.org
A crucial parameter derived from the ¹³C spectrum is the one-bond tin-carbon coupling constant, ¹J(¹¹⁹Sn-¹³C). This value provides valuable information about the s-character of the tin-carbon bond. For the trimethyltin group, these coupling constants typically reside in the 300-400 Hz range. rsc.org Computational studies using Density Functional Theory (DFT) have been employed to calculate these coupling constants, showing good agreement with experimental data. nih.gov
| Solvent | Chemical Shift (δ, ppm) | ¹J(¹¹⁹Sn-¹³C) (Hz) |
| Benzene-d₆ | -1.1 | 350 |
| Toluene-d₈ | -1.0 | 350 |
| Dichloromethane-d₂ | 1.1 | 363 |
| Chloroform-d₁ | 1.2 | 363 |
| Acetonitrile-d₃ | 0.2 | 373 |
| Tetrahydrofuran-d₈ | 0.4 | 364 |
Data (at 0.3-1.0 M concentration) sourced from Dalton Transactions, 2015, 44, 15331-15341. rsc.org
¹¹⁹Sn NMR is a highly sensitive probe of the electronic and structural environment at the tin center. Tin possesses three NMR-active isotopes with spin I = 1/2: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. Due to its higher natural abundance and sensitivity, ¹¹⁹Sn is the most commonly studied tin nucleus. huji.ac.il The ¹¹⁹Sn chemical shift range is vast, spanning several thousand ppm, which makes it an excellent tool for distinguishing subtle structural variations. huji.ac.il
The isotropic chemical shift in solution-state ¹¹⁹Sn NMR is a weighted average of the principal components of the chemical shift tensor. For iodotrimethylstannane, the ¹¹⁹Sn chemical shift is found significantly downfield relative to the tetramethylstannane reference standard (δ = 0 ppm). In benzene-d₆, the reported chemical shift is +38.6 ppm. rsc.org The value of the chemical shift is highly dependent on the substituent attached to the tin atom, with more electronegative groups generally causing a downfield shift. rsc.org The nature of the solvent and the concentration of the sample are also known to influence the observed chemical shift. rsc.org
Scalar (or J) coupling provides information about through-bond connectivity. While iodotrimethylstannane itself is a monomeric species and does not exhibit Sn-Sn or Sn-Pb bonds, these coupling constants are fundamental parameters in the broader field of organotin chemistry for compounds containing such linkages.
¹J(¹¹⁹Sn–¹¹⁹/¹¹⁷Sn): In compounds containing a direct tin-tin bond, such as hexamethyldistannane (B1337061), homonuclear (¹¹⁹Sn-¹¹⁹Sn) and heteronuclear (¹¹⁹Sn-¹¹⁷Sn) coupling can be observed. The magnitude of this one-bond coupling constant is a direct measure of the interaction between the tin nuclei and is sensitive to the geometry and electronic nature of the distannane. Reported values for these couplings span a wide range, typically from 200 to 4500 Hz. huji.ac.il
¹J(¹¹⁹Sn–²⁰⁷Pb): For compounds that feature a direct tin-lead bond, such as trimethylstannyl-trimethylplumbane, heteronuclear coupling between ¹¹⁹Sn and the NMR-active ²⁰⁷Pb nucleus can be measured. This coupling constant provides direct evidence of the Sn-Pb bond and offers insight into its character.
Solid-state NMR spectroscopy provides invaluable information about the structure and bonding of materials in their crystalline or amorphous solid phases. For organotin halides like iodotrimethylstannane, techniques such as Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are employed to obtain high-resolution spectra.
Studies on triorganyltin halides have shown that the ¹¹⁹Sn chemical shifts in the solid state can differ significantly from those observed in solution. These "solution-to-solid" chemical shift changes are interpreted in terms of the compound's solid-state structure, such as the formation of polymeric chains through intermolecular coordination or changes in molecular conformation. Depending on the interpretation of crystallographic data, organotin halides in the solid state can be viewed as having either a distorted tetrahedral geometry or a higher coordination number (penta- or hexa-coordinated) at the tin atom. Solid-state ¹¹⁹Sn NMR serves as a powerful tool to investigate these structural questions directly.
Tin-119 (<sup>119</sup>Sn) NMR Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and elucidating the molecular structure of a compound by analyzing its interaction with infrared radiation. The FTIR spectrum of iodotrimethylstannane reveals characteristic vibrational frequencies that correspond to the specific bonds within the molecule.
Detailed analysis of the FTIR spectrum of iodotrimethylstannane allows for the assignment of these vibrational frequencies to specific molecular motions. The primary vibrational modes observed are associated with the trimethyltin ((CH₃)₃Sn) moiety and the tin-iodine (Sn-I) bond. The methyl group vibrations include symmetric and asymmetric stretching and deformation modes, while the tin-carbon bonds also exhibit characteristic stretching frequencies. The lower frequency region of the spectrum is typically where the tin-iodine stretching vibration is observed.
Key research findings from the vibrational spectroscopy of iodotrimethylstannane and related trimethyltin halides have established a well-defined set of characteristic frequencies. These assignments are crucial for the structural confirmation of the compound and for understanding the electronic effects of the halide substituent on the trimethyltin group.
| Vibrational Mode | Frequency (cm⁻¹) | Assignment |
| νₐ(CH₃) | ~2980 | Asymmetric C-H stretching |
| νₛ(CH₃) | ~2910 | Symmetric C-H stretching |
| δₐ(CH₃) | ~1400 | Asymmetric C-H deformation |
| δₛ(CH₃) | ~1190 | Symmetric C-H deformation (umbrella mode) |
| ρ(CH₃) | ~780 | CH₃ rocking |
| νₐ(Sn-C) | ~540 | Asymmetric Sn-C stretching |
| νₛ(Sn-C) | ~510 | Symmetric Sn-C stretching |
| ν(Sn-I) | ~170 | Sn-I stretching |
Note: The exact frequencies can vary slightly depending on the physical state of the sample (gas, liquid, or solid) and the solvent used.
X-ray Crystallography for Structural Elucidation
The study of solid trimethyltin chloride at low temperatures (135 K) revealed that it does not exist as a simple monomeric molecule but rather as a one-dimensional polymer. dtic.mildtic.mil In this polymeric chain, chlorine atoms act as bridges between adjacent trimethyltin units. This bridging results in a distorted trigonal bipyramidal geometry around the tin atom. The three methyl groups occupy the equatorial positions, while the two chlorine atoms (one from its own unit and one from the adjacent unit) occupy the axial positions. dtic.mil
The key structural parameters obtained from the X-ray diffraction study of trimethyltin chloride offer insight into the likely bond lengths and angles in iodotrimethylstannane, with the understanding that the larger ionic radius of iodine would lead to a longer tin-halogen bond.
| Parameter | Value | Description |
| Crystal System | Orthorhombic | Crystal system for Trimethyltin Chloride dtic.mil |
| Space Group | Pmn2₁ | Space group for Trimethyltin Chloride dtic.mil |
| a (Å) | 11.207 | Unit cell dimension for Trimethyltin Chloride dtic.mil |
| b (Å) | 4.171 | Unit cell dimension for Trimethyltin Chloride dtic.mil |
| c (Å) | 6.652 | Unit cell dimension for Trimethyltin Chloride dtic.mil |
| Sn-Cl (intramolecular) (Å) | 2.434 | Average intramolecular tin-chlorine bond length in Trimethyltin Chloride dtic.mil |
| Sn-Cl (intermolecular) (Å) | 3.259 | Average intermolecular tin-chlorine bond length in Trimethyltin Chloride dtic.mil |
| Sn-C (Å) | Not Specified | Tin-carbon bond length |
| ∠C-Sn-C (°) | Not Specified | Angle between equatorial methyl groups |
| ∠Cl-Sn-Cl (°) | 176.8 | Angle between axial chlorine atoms in Trimethyltin Chloride dtic.mil |
| ∠Sn-Cl-Sn (°) | 150.9 | Angle of the bridging chlorine atom in Trimethyltin Chloride dtic.mil |
This polymeric structure with a five-coordinate tin center is a common feature for trimethyltin halides in the solid state, and it is highly probable that iodotrimethylstannane adopts a similar structural arrangement. The non-planar C₃Sn moiety and the distorted trigonal bipyramidal coordination at the tin atom are characteristic features of this class of compounds. dtic.mil
Theoretical and Computational Investigations of Iodotrimethylstannane Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules like iodotrimethylstannane. DFT methods are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, offering a balance between computational cost and accuracy. This approach allows for the calculation of a wide range of molecular properties, from geometries and reaction energies to spectroscopic parameters.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, including those involving radical species. A crucial radical reaction for iodotrimethylstannane is its photodissociation, where the absorption of light leads to the cleavage of the tin-iodine or a tin-carbon bond, generating radical intermediates. The photodissociation dynamics of trimethyltin (B158744) iodide have been a subject of computational investigation, representing a key pathway for radical formation.
Using DFT, the mechanism of such a reaction can be elucidated by:
Locating Transition States: Identifying the energy barrier (activation energy) for bond cleavage.
Calculating Reaction Energetics: Determining whether a reaction is exothermic or endothermic by comparing the energies of reactants, transition states, and products (e.g., the trimethylstannyl radical, Me₃Sn•, and an iodine radical, I•).
Modeling Reaction Coordinates: Simulating the entire path of bond dissociation to understand the continuous changes in geometry and energy.
For radical reactions, the choice of the functional is critical. Hybrid functionals such as M06-2X are often recommended for their performance in thermochemistry and kinetics involving radical species. Care must also be taken to assess and minimize issues like spin contamination, which can arise in open-shell systems.
A fundamental application of DFT is the optimization of molecular geometries to find the lowest energy structure. For iodotrimethylstannane, DFT calculations predict a tetrahedral geometry around the central tin atom, consistent with experimental expectations. In this structure, the three methyl groups and the iodine atom are bonded to the tin center. The optimization process calculates key structural parameters, including:
Bond Lengths: The equilibrium distances between bonded atoms (e.g., Sn-I and Sn-C).
Bond Angles: The angles formed by adjacent bonds (e.g., C-Sn-C and C-Sn-I).
While specific DFT-calculated values for the bond lengths and angles of the isolated molecule are determined in computational studies, they serve as a foundational aspect of any theoretical investigation.
Furthermore, DFT is used to investigate the formation and stability of hypercoordinate structures , where the tin atom is coordinated to more than four other atoms. Iodotrimethylstannane can form such adducts in the presence of Lewis bases (L), leading to five-coordinate trigonal bipyramidal or square pyramidal geometries, [Me₃SnI(L)]. DFT calculations can predict the geometry of these adducts, calculate the binding energy of the incoming ligand, and analyze the nature of the hypervalent bonding.
DFT provides a robust framework for predicting spectroscopic properties, which is crucial for interpreting experimental data. For organotin compounds, the calculation of ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly important application.
Theoretical studies have shown that accurate calculation of ¹¹⁹Sn chemical shifts in methyltin halides requires the inclusion of relativistic effects, especially when heavy atoms like iodine are present. This is because the large nuclear charge of tin and iodine significantly influences the behavior of the core electrons, which in turn affects the magnetic shielding at the tin nucleus. Methods like the Zeroth-Order Regular Approximation (ZORA) are employed within the DFT framework to account for these scalar relativistic and spin-orbit coupling effects. Calculations demonstrate that spin-orbit effects are particularly dominant in determining the chemical shift for iodotrimethylstannane.
The calculated shifts show a strong correlation with experimental values, confirming the reliability of modern DFT methods for predicting these parameters.
| Compound | Functional/Method | Calculated ¹¹⁹Sn Chemical Shift (ppm) | Experimental ¹¹⁹Sn Chemical Shift (ppm) |
|---|---|---|---|
| Stannane (B1208499), iodotrimethyl- | ZORA (Spin-Orbit) | -49.8 | -46.5 |
Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. This is achieved by mapping the molecule's potential energy surface (PES) as a function of its rotatable bonds. For iodotrimethylstannane, the primary degrees of freedom are the rotations of the methyl groups around the Sn-C bonds.
The standard computational procedure involves:
Potential Energy Surface Scan: The energy of the molecule is calculated at fixed increments of a specific dihedral angle (e.g., H-C-Sn-I). This scan reveals the locations of energy minima (stable conformers) and energy maxima (transition states for rotation).
Geometry Optimization: Full geometry optimization is performed starting from the approximate minima found on the PES. This process fine-tunes the structure to the exact lowest energy point in that region.
Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
For iodotrimethylstannane, this analysis would confirm that the staggered conformation of the methyl groups relative to the other bonds on the tin atom is the most stable arrangement.
DFT is a powerful tool for predicting and explaining chemical reactivity. By calculating electronic properties, one can identify the most likely sites for nucleophilic or electrophilic attack and understand the molecule's stability.
Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For iodotrimethylstannane, the MEP would show an electron-rich (negative potential) region around the highly electronegative iodine atom, making it a potential site for interaction with electrophiles. Conversely, the tin atom, being less electronegative than the atoms bonded to it, would exhibit an electron-deficient (positive potential) character, marking it as the primary site for nucleophilic attack.
These analyses provide a theoretical foundation for understanding why iodotrimethylstannane reacts the way it does, for instance, in Lewis acid-base interactions or in substitution reactions at the tin center.
Molecular Dynamics Simulations
While DFT calculations focus on static properties and reaction pathways, Molecular Dynamics (MD) simulations provide a view of the system's evolution over time. In an MD simulation, the trajectories of atoms and molecules are determined by numerically solving Newton's equations of motion, where the forces between particles are described by a force field.
For iodotrimethylstannane, MD simulations can be used to study various dynamic processes. A notable application is in the study of its photodissociation dynamics . Following electronic excitation by a laser pulse, the molecule does not remain static. Wave packet dynamics simulations, a quantum mechanical form of molecular dynamics, can model the motion of the atoms on excited-state potential energy surfaces. These simulations can predict the timescale of bond cleavage (e.g., the breaking of the Sn-I bond) and the subsequent behavior of the resulting radical fragments. Such studies provide a detailed, time-resolved picture of the chemical reaction that is often inaccessible to experiment alone.
Quantum Chemical Models in Reactivity and Mechanism Prediction
Quantum chemical models have become indispensable tools for elucidating the reactivity and mechanistic pathways of chemical systems, including those involving organotin compounds like iodotrimethylstannane. These computational methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of reaction coordinates, transition states, and the energetics of various potential pathways, providing insights that are often difficult to obtain through experimental means alone.
The application of quantum chemical models to iodotrimethylstannane systems can be broadly categorized into the study of photochemical and thermal reactions. These theoretical investigations are crucial for understanding the fundamental steps of these reactions, such as bond cleavage and formation, and for predicting the likely products under different conditions.
One of the primary applications of quantum chemical modeling in the context of iodotrimethylstannane is the study of the Sn-I bond cleavage. Theoretical calculations can provide valuable information about the bond dissociation energy and the nature of the resulting fragments. For instance, the photochemical behavior of iodotrimethylstannane has been investigated, revealing that excitation with 254 nm light leads to the homolytic cleavage of the Sn-I bond. This process results in the formation of a trimethylstannyl radical ((CH₃)₃Sn•) and an iodine radical (I•).
In non-polar solvents like hexane, these radicals are predicted to couple, forming hexamethyldistannane (B1337061) (((CH₃)₃Sn)₂) and molecular iodine (I₂). The reaction pathway can be summarized as follows:
(CH₃)₃SnI + hν → (CH₃)₃Sn• + I• 2 (CH₃)₃Sn• → ((CH₃)₃Sn)₂ 2 I• → I₂
In polar, protic solvents such as ethanol (B145695), the reaction mechanism becomes more complex. Iodotrimethylstannane is known to form a five-coordinate adduct with the solvent. Upon photoexcitation, homolytic cleavage of the Sn-I bond still occurs, but the subsequent reactions are influenced by the surrounding solvent molecules. The initially formed iodine molecule can react further in a thermal process with the solvent adduct to produce an ion pair, consisting of the trimethyltin cation and the triiodide anion.
The predictive power of quantum chemical models also extends to understanding the reactivity of iodotrimethylstannane in various synthetic applications, such as in cross-coupling reactions. While specific DFT studies on the role of iodotrimethylstannane in reactions like the Stille coupling are not extensively detailed in the literature, the general mechanism of such reactions has been a subject of intense computational investigation. These studies provide a framework for understanding how iodotrimethylstannane would likely behave.
In a typical Stille coupling catalytic cycle, a key step is the transmetalation of an organic group from the organotin compound to a palladium center. Quantum chemical models can be used to calculate the activation barriers for different proposed transmetalation pathways, helping to determine the most likely mechanism. These models can also elucidate the role of ligands on the palladium catalyst and the influence of the solvent on the reaction energetics.
The following table provides a conceptual overview of the types of data that can be generated from quantum chemical modeling of iodotrimethylstannane reactions, based on findings for analogous systems.
| Reaction Type | Computational Model | Predicted Parameters | Key Findings |
| Photochemical Dissociation | Time-Dependent DFT (TD-DFT) | Excitation Energies, Bond Dissociation Enthalpies | Prediction of homolytic Sn-I bond cleavage upon UV irradiation. |
| Radical Coupling | DFT | Reaction Enthalpies, Activation Barriers | Elucidation of the thermodynamic favorability of radical recombination pathways. |
| Nucleophilic Substitution | DFT with Solvation Model | Transition State Geometries, Activation Energies | Determination of the feasibility of SN2-type reactions at the tin center. |
| Oxidative Addition | DFT | Reaction Energy Profiles, Intermediate Structures | Assessment of the potential for iodotrimethylstannane to undergo oxidative addition to transition metal complexes. |
It is important to note that the accuracy of these theoretical predictions is highly dependent on the chosen computational method, including the functional and basis set. Therefore, careful benchmarking against experimental data is often necessary to validate the results of quantum chemical models.
Future Research Directions and Emerging Applications in Iodotrimethylstannane Chemistry
Development of Sustainable and Green Synthesis Methodologies
The development of environmentally benign synthetic routes to iodotrimethylstannane and its derivatives is a primary focus of current research. Traditional methods for preparing organotin compounds often involve harsh reagents and generate significant waste. In contrast, green chemistry principles are now guiding the design of new synthetic pathways that are more atom-economical, energy-efficient, and utilize less toxic substances.
One promising avenue is the exploration of photochemical methods . A notable advancement is the transition-metal-free photochemical synthesis of (hetero)aryl trimethylstannanes from (hetero)aryl halides. This method offers several advantages, including mild reaction conditions, short reaction times, and excellent functional group tolerance. The proposed mechanism involves a photo-initiated radical chain process, which circumvents the need for toxic and expensive metal catalysts.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
| Aryl Halide | Hexamethyldistannane (B1337061) | UV irradiation | Aryl trimethylstannane (B102407) | High | azom.com |
| Heteroaryl Halide | Hexamethyldistannane | UV irradiation | Heteroaryl trimethylstannane | High | azom.com |
| This table showcases a green photochemical approach for the synthesis of aryl trimethylstannanes, a class of compounds related to iodotrimethylstannane. |
Future research in this area will likely focus on the direct, solvent-free, and catalyst-free synthesis of iodotrimethylstannane from readily available starting materials. The use of renewable resources and the development of continuous-flow processes are also anticipated to be key areas of investigation, aiming to further enhance the sustainability of its production.
Advancements in Catalytic Applications and Catalyst Design
Iodotrimethylstannane and its derivatives have long been recognized for their utility in cross-coupling reactions, most notably the Stille coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds in organic synthesis. nih.govrsc.org Current research is focused on designing more efficient and selective palladium-based catalysts that can operate under milder conditions and with lower catalyst loadings. atlantis-press.com
A key area of advancement is the development of novel palladium precatalysts that are more stable and easier to handle. For instance, phosphine-ligated palladium precatalysts based on the 2-aminobiphenyl (B1664054) scaffold have shown improved solution stability and are readily prepared from a wider range of phosphine (B1218219) ligands. mdpi.com These precatalysts can be activated in situ to generate the active Pd(0) species required for the catalytic cycle. The design of such precatalysts plays a critical role in controlling the in situ reduction of the precatalyst, which is essential for maximizing catalytic activity and minimizing side reactions. atlantis-press.com
| Catalyst System | Reaction Type | Key Features | Reference |
| Pd(OAc)2/Dabco | Stille Cross-Coupling | Efficient and practical system | nih.gov |
| Pd(PPh3)4-PEG 400 | Stille Cross-Coupling | Atom-efficient, recyclable catalyst | nih.gov |
| Phosphine-ligated Pd precatalysts | C-C and C-N Cross-Coupling | Improved stability and ease of preparation | mdpi.com |
| This table highlights advancements in catalyst design for cross-coupling reactions where organostannanes like iodotrimethylstannane are utilized. |
Future efforts in this domain will likely involve the development of catalysts based on more abundant and less toxic metals, such as nickel and iron, as alternatives to palladium. chemistryworld.com Furthermore, the design of "smart" catalysts that can be switched between different catalytic functions by altering reaction conditions is an emerging area of interest.
Exploration of Novel Organotin Reagent Derivatives
Iodotrimethylstannane serves as a versatile precursor for the synthesis of a wide array of novel organotin reagents with tailored functionalities. These new derivatives are being designed to overcome the limitations of traditional organostannanes, such as toxicity and difficulty in purification.
One area of exploration is the synthesis of functionalized stannanes for use in biomedical applications. For example, the synthesis of radiolabeled compounds, such as [¹²⁵I]iodotrimethylstannane, could open doors for its use in radioimmunoassays and other diagnostic techniques. researchgate.netresearchgate.netmdpi.com The development of derivatization reagents for liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) is another active area of research, aiming to improve the detection and quantification of various analytes in biological matrices. impactfactor.org
| Starting Material | Reagent/Condition | Product | Application | Reference |
| Histamine | ¹²⁵I | [¹²⁵I]-2-iodohistamine | Radioimmunoassay | researchgate.net |
| Oestradiol-6-oxime-histamine | ¹²⁵I | ¹²⁵I-oestradiol-6-oxime-iodohistamine | Radioimmunoassay | researchgate.net |
| Various functional groups | Derivatization reagents | Tagged analytes | LC/ESI-MS/MS analysis | impactfactor.org |
| This table provides examples of the synthesis of novel derivatives for biomedical applications, a field where derivatives of iodotrimethylstannane could find use. |
Furthermore, iodotrimethylstannane can be utilized as a methylating agent in organic synthesis. acdlabs.com Research into developing more selective and efficient methylation protocols using iodotrimethylstannane and its derivatives is ongoing. The goal is to create reagents that can deliver a methyl group to a specific site in a complex molecule with high precision.
Interdisciplinary Applications in Materials Science, including Polystannanes
The unique electronic and optical properties of organotin polymers, particularly polystannanes, make them attractive for applications in materials science. Polystannanes are polymers with a backbone consisting of covalently bonded tin atoms, which can exhibit properties of molecular metals.
The synthesis of polystannanes can be achieved through various methods, including the catalytic dehydropolymerization of dialkylstannanes. While direct polymerization of iodotrimethylstannane is not the primary route, it can serve as a precursor to monomers used in these polymerizations. For instance, it can be converted to other organotin species that are then used to build the polymer backbone. Research is focused on controlling the molecular weight, polydispersity, and microstructure of these polymers to tailor their properties for specific applications.
| Polymer Type | Synthesis Method | Key Properties | Potential Applications | Reference |
| Poly(dialkylstannane)s | Catalytic dehydropolymerization | Liquid-crystalline behavior, semiconducting | Organic electronics, sensors | |
| Organotin polyethers | Interfacial polymerization | Biological activity | Biomaterials, antifouling coatings | |
| This table summarizes the synthesis and potential applications of organotin polymers, highlighting the relevance of stannane (B1208499) chemistry in materials science. |
An emerging application of these materials is in the field of conductive polymers and semiconductors. The ability to tune the electronic properties of polystannanes by modifying the organic substituents on the tin backbone makes them promising candidates for use in flexible electronic devices, sensors, and photovoltaic cells. Future research will likely focus on the synthesis of novel polystannane architectures, including block copolymers and dendritic structures, to further enhance their material properties and explore new applications in nanotechnology and optoelectronics.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing iodotrimethylstannane (Sn(CH₃)₃I) from stannane (SnH₄) and methyl iodide, and how do temperature and solvent polarity influence yield?
- Methodological Answer : Synthesis typically involves reacting stannane with methyl iodide in a non-polar solvent (e.g., hexane) under controlled low temperatures (-78°C to 0°C) to minimize decomposition. Phase state (gas vs. liquid) significantly impacts reactivity; for example, stannane and HCl gas showed no reaction at -78°C . Yield optimization requires monitoring hydrogen evolution (equimolar to stannane) and verifying product purity via Sn:H:I ratios using elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing iodotrimethylstannane, and how are spectral data interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (¹H, ¹¹⁹Sn-NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are critical. In NMR, the Sn(CH₃)₃ group produces a 1:3:3:1 quartet due to coupling between ¹¹⁹Sn and protons, with chemical shifts around 770 ppm in ammonia solutions . FTIR analysis in the 600–850 cm⁻¹ range identifies Sn-H bending modes and Sn-I stretching vibrations, resolved at high spectral resolution (≤0.0021 cm⁻¹) .
Q. How does iodotrimethylstannane’s stability vary under different storage conditions, and what decomposition pathways are observed?
- Methodological Answer : Stability tests under inert atmospheres (argon) show gradual decomposition at room temperature, producing metallic tin and hydrogen gas. Accelerated decomposition occurs in air (ignition risk) or polar solvents. Kinetic studies using gas chromatography (GC) reveal pseudo-first-order degradation rates, with half-lives dependent on humidity and light exposure .
Advanced Research Questions
Q. What mechanistic insights explain the divergent reactivity of iodotrimethylstannane with protic vs. aprotic acids?
- Methodological Answer : Reaction mechanisms are probed via isotopic labeling (e.g., D₂O for proton exchange studies) and kinetic isotope effects. In protic acids (e.g., HCl), Sn-I bond cleavage dominates, forming SnCl₃(CH₃) and HI, while aprotic Lewis acids (e.g., BF₃) promote methyl group transfer. Transition states are modeled using density functional theory (DFT), correlating with experimental activation energies .
Q. How do isotopic variations in tin (¹¹⁶Sn, ¹¹⁸Sn, ¹²⁰Sn) affect the NMR and vibrational spectra of iodotrimethylstannane?
- Methodological Answer : Isotopic substitution alters spin-spin coupling constants and vibrational frequencies. For ¹¹⁶SnH₄, FTIR spectra show narrowed linewidths (0.003 cm⁻¹ resolution), enabling precise assignment of hot bands in bending dyads (600–850 cm⁻¹). Isotope-dependent NMR splitting (103–112 Hz in monoglyme vs. amide solvents) reflects solvent coordination effects .
Q. What comparative kinetic data exist for halogen exchange reactions between iodotrimethylstannane and group 14 analogues (e.g., silane, germane)?
- Methodological Answer : Pseudo-first-order rate constants (k) are measured via stopped-flow techniques in THF at -40°C. Iodotrimethylstannane exhibits faster exchange rates (k ≈ 1.2×10⁻³ s⁻¹) than germane derivatives due to lower bond dissociation energy (Sn-I vs. Ge-I). Silane analogues show negligible reactivity, attributed to stronger Si-H bonds .
Q. How can high-resolution FTIR data resolve overlapping vibrational modes in iodotrimethylstannane’s bending triad?
- Methodological Answer : Monoisotopic ¹¹⁶SnH₄ samples reduce spectral congestion. Assignments use combination differences and ground-state combination rules, comparing observed vs. calculated line positions (Δν < 0.005 cm⁻¹). Bending dyad transitions (ν₂/ν₄) are modeled using Watson’s Hamiltonian, with anharmonic corrections for Fermi resonances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
